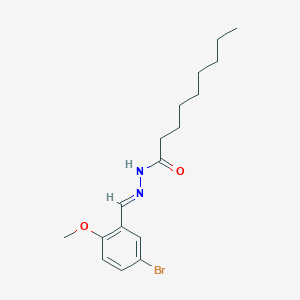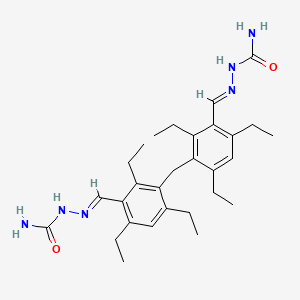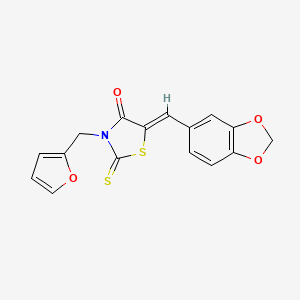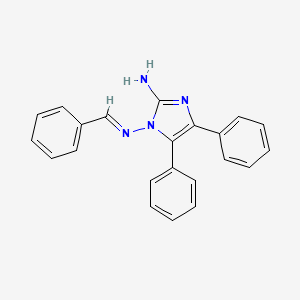
N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide
Übersicht
Beschreibung
N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide, also known as BBH7, is a novel hydrazide compound that has gained significant attention in the field of scientific research. BBH7 has been synthesized through several methods and has been studied for its potential applications in various areas, including cancer research and drug development.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has been studied for its potential applications in cancer research and drug development. In a study conducted by Zhang et al., N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide was found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The study also found that N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide induced apoptosis in cancer cells by activating the caspase pathway. Another study conducted by Wang et al. found that N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide exhibited potent antitumor activity against hepatocellular carcinoma cells by inducing apoptosis and inhibiting cell proliferation. N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has also been studied for its potential applications in drug development. In a study conducted by Chen et al., N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide was found to inhibit the activity of the enzyme acetylcholinesterase, which is a target for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide is not fully understood. However, several studies have suggested that N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide induces apoptosis in cancer cells by activating the caspase pathway. The caspase pathway is a series of enzymatic reactions that lead to the activation of caspases, which are enzymes that play a crucial role in the process of programmed cell death. N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has been shown to have several biochemical and physiological effects. In a study conducted by Zhang et al., N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The study also found that N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide increased the levels of reactive oxygen species (ROS) in cancer cells, which are molecules that play a crucial role in the process of apoptosis. N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has several advantages and limitations for lab experiments. One advantage is that N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has been shown to exhibit potent antitumor activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs. Another advantage is that N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has been shown to inhibit the activity of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. However, one limitation is that the mechanism of action of N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has not been extensively studied in vivo, which makes it difficult to assess its safety and efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the study of N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide. One direction is to further elucidate the mechanism of action of N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide, which could lead to the development of more potent and selective anticancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide in animal models, which could provide valuable information on its safety and efficacy. Additionally, future studies could investigate the potential of N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide as a therapeutic agent for the treatment of Alzheimer's disease. Finally, future studies could investigate the potential of N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide as a scaffold for the development of novel hydrazide compounds with improved therapeutic properties.
Conclusion
In conclusion, N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide, also known as N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide, is a novel hydrazide compound that has gained significant attention in the field of scientific research. N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has been synthesized through several methods and has been studied for its potential applications in cancer research and drug development. N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide has been shown to exhibit potent antitumor activity against several cancer cell lines and has been shown to inhibit the activity of acetylcholinesterase. However, the mechanism of action of N'-(5-bromo-2-methoxybenzylidene)nonanohydrazide is not fully understood, and further studies are needed to optimize its therapeutic potential.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]nonanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-3-4-5-6-7-8-9-17(21)20-19-13-14-12-15(18)10-11-16(14)22-2/h10-13H,3-9H2,1-2H3,(H,20,21)/b19-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBLYGDSWSWXDJ-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]nonanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3864281.png)
![2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B3864284.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3864313.png)

![N'-(3-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3864332.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3864343.png)
![2-chlorobenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3864345.png)
![2-[(2-methylphenyl)amino]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3864357.png)

